2-Methyl-1-naphthoic acid

Description

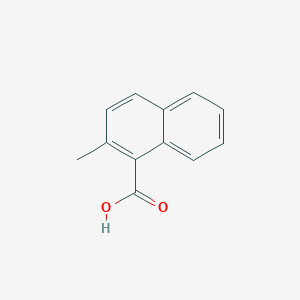

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPDYGICHBLYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166274 | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-96-8 | |

| Record name | 2-Methyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-naphthoic Acid from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for producing 2-methyl-1-naphthoic acid from the readily available starting material, 2-methylnaphthalene. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its rigid naphthalene core, substituted with both a methyl and a carboxylic acid group, offers a unique scaffold for creating structurally complex molecules with specific biological activities or material properties. The synthesis of this compound from 2-methylnaphthalene is a key process for its accessibility in research and development.

This guide focuses on a robust and widely applicable two-step synthetic pathway. This approach circumvents the challenge of direct C-H functionalization at the sterically hindered 1-position of 2-methylnaphthalene by first introducing a handle for subsequent carboxylation.

Synthetic Strategy Overview

The direct carboxylation of 2-methylnaphthalene is challenging due to the preferential reactivity of other positions on the naphthalene ring. Therefore, a two-step approach is the most effective strategy:

-

Regioselective Bromination: The first step involves the selective introduction of a bromine atom at the 1-position of 2-methylnaphthalene. This is achieved through electrophilic aromatic substitution. The methyl group at the 2-position directs the incoming electrophile (bromine) primarily to the adjacent, electronically activated 1-position.

-

Grignard Carboxylation: The resulting 1-bromo-2-methylnaphthalene is then converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide. Subsequent acidification yields the desired this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reactant(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| 1. Bromination | 2-Methylnaphthalene | Bromine (Br₂) | Carbon Tetrachloride | 75-80 | 12-15 | 72-75 |

| 2. Grignard Carboxylation | 1-Bromo-2-methylnaphthalene, Magnesium turnings | Carbon Dioxide (dry ice) | Anhydrous Ether | -78 to 25 | 2-3 | 68-70 |

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

This protocol is adapted from established procedures for the bromination of naphthalene derivatives.

Materials:

-

2-Methylnaphthalene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium hydroxide (NaOH), powdered or pellets

-

Three-neck round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methylnaphthalene (1.0 mol) in anhydrous carbon tetrachloride (250 mL).

-

Bromine Addition: Gently heat the mixture to reflux. Slowly add bromine (1.1 mol) from the dropping funnel over several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. Hydrogen bromide gas will evolve and should be directed to a suitable trap.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 6 hours, or until the evolution of hydrogen bromide ceases.

-

Work-up: Cool the reaction mixture to room temperature. Distill off the carbon tetrachloride under reduced pressure. To the residue, add powdered sodium hydroxide (20-30 g) and stir at 90-100 °C for 4 hours to neutralize any remaining acidic byproducts.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction corresponding to 1-bromo-2-methylnaphthalene.

Step 2: Synthesis of this compound via Grignard Reaction

This protocol is a standard procedure for the carboxylation of aryl halides using a Grignard reagent.

Materials:

-

1-Bromo-2-methylnaphthalene

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Sulfuric acid (H₂SO₄), 50% solution

-

Toluene

-

Three-neck round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.0 gram atom equivalent) in a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel, all under an inert atmosphere.

-

Add a small amount of anhydrous ether to cover the magnesium. Add a single crystal of iodine to initiate the reaction.

-

Prepare a solution of 1-bromo-2-methylnaphthalene (0.93 mol) in anhydrous ether (500 mL) and add it dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by the disappearance of the iodine color and gentle boiling of the ether. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath to approximately -5 °C.

-

Carefully add crushed dry ice (an excess) in small portions to the vigorously stirred solution. The reaction is exothermic, and the temperature should be maintained below 0 °C.

-

Continue stirring until all the dry ice has sublimed and the reaction mixture has warmed to room temperature.

-

-

Work-up and Purification:

-

Slowly and carefully add 50% sulfuric acid to the reaction mixture with cooling to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.

-

Wash the alkaline extract with ether to remove any non-acidic impurities.

-

Acidify the alkaline solution with sulfuric acid to precipitate the crude this compound.

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as toluene to obtain pure this compound.[1]

-

Characterization of this compound

The final product can be characterized using standard analytical techniques:

-

Melting Point: 123-127 °C.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch (around 1700 cm⁻¹).

Conclusion

The two-step synthesis of this compound from 2-methylnaphthalene via bromination followed by Grignard carboxylation is a reliable and effective method for obtaining this valuable synthetic intermediate. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly the maintenance of anhydrous conditions during the Grignard reaction, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to 2-Methyl-1-naphthoic Acid (CAS 1575-96-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for safety protocols without consulting a verified SDS for this specific compound.

Introduction

2-Methyl-1-naphthoic acid, with the CAS number 1575-96-8, is a naphthalene-based carboxylic acid derivative. Its chemical structure, featuring a methyl group and a carboxylic acid group on the naphthalene core, makes it a subject of interest in organic synthesis and potentially in the development of new chemical entities for pharmaceutical applications. The strategic placement of these functional groups influences its chemical reactivity and biological interactions. This guide provides a comprehensive overview of its known properties, safety information, and relevant experimental context.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 123-127 °C (literature value) | [1] |

| Assay | 97% | [1] |

| Functional Group | Carboxylic Acid | [1] |

| SMILES String | Cc1ccc2ccccc2c1C(O)=O | [1] |

| InChI | 1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | [1] |

| InChI Key | ZSPDYGICHBLYSD-UHFFFAOYSA-N | [1] |

Safety and Handling

| Safety Parameter | Information | Reference(s) |

| GHS Hazard Statements (Predicted) | Based on related compounds like 6-Methoxy-2-naphthoic acid and 1-Hydroxy-2-naphthoic acid, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2][3][4] |

| Precautionary Statements (Predicted) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Personal Protective Equipment | Eyeshields, gloves, and a type N95 (US) dust mask are recommended. | |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |

| Toxicological Data (LD50/LC50) | No specific data found for this compound. For the related compound 1-Naphthalenecarboxylic acid, the oral LD50 in mice is 2370 mg/kg. | [5] |

Experimental Protocols

Synthesis of Naphthoic Acids (General Protocol)

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method for the synthesis of naphthoic acids from brominated aromatic compounds via a Suzuki-Miyaura coupling reaction is available. This can be adapted for the synthesis of the target compound.

Reaction:

Bromonaphthalene derivative + Bis(pinacolato)diboron → Naphthaleneboronic acid pinacol ester Naphthaleneboronic acid pinacol ester + CO₂ source → Naphthoic acid

Materials:

-

1-Bromo-2-methylnaphthalene (starting material)

-

Bis(pinacolato)diboron

-

Palladium (10%) on activated carbon

-

Potassium acetate

-

Anhydrous ethanol

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

To a solution of the brominated aromatic compound (1 equivalent) and bis(pinacolato)diboron (1.5 equivalents) in anhydrous ethanol, add 10% palladium-carbon (0.01 equivalents) and potassium acetate (3 equivalents) under an argon atmosphere.[6]

-

Heat the mixture at 60°C with stirring for the required time.[6]

-

Cool the reaction to room temperature and filter the mixture.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Extract the residue with dichloromethane.[6]

-

Wash the organic layer with water and brine, then dry over magnesium sulfate.[6]

-

Concentrate the organic layer in vacuo.[6]

-

Purify the product by silica gel flash chromatography.[6]

A detailed protocol for the synthesis of α-naphthoic acid from α-bromonaphthalene and carbon dioxide is also available and could potentially be adapted.[7] This involves the formation of a Grignard reagent from α-bromonaphthalene and magnesium, followed by reaction with carbon dioxide.[7]

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-naphthoic Acid, Focusing on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-1-naphthoic acid, with a specific focus on its melting point. This document details the experimental procedures for accurate melting point determination, a critical parameter for compound identification and purity assessment in a research and development setting. Furthermore, a representative synthetic protocol for obtaining this compound is provided to give context to sample origins.

Core Physical and Chemical Properties

This compound is a carboxylic acid derivative of methylnaphthalene. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Methylnaphthalene-1-carboxylic acid |

| CAS Number | 1575-96-8 |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 123-127 °C (literature value) |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the Grignard reaction, which allows for the carboxylation of an appropriate organometallic intermediate. The following protocol is a representative example based on established chemical principles for the synthesis of similar naphthoic acids.[1]

Experimental Protocol: Synthesis via Grignard Reagent

Objective: To synthesize this compound from 1-bromo-2-methylnaphthalene.

Materials:

-

1-Bromo-2-methylnaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Cover the magnesium with anhydrous diethyl ether. A solution of 1-bromo-2-methylnaphthalene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (2-methyl-1-naphthylmagnesium bromide).

-

Carboxylation: The reaction flask is cooled in an ice-salt bath. The Grignard reagent solution is then slowly poured over a beaker containing an excess of crushed dry ice, with vigorous stirring. The dry ice serves as the source of carbon dioxide.

-

Work-up and Isolation: After the dry ice has sublimated, the resulting solid mass is treated with dilute hydrochloric acid to protonate the carboxylate salt and dissolve any remaining magnesium salts. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.

Melting Point Determination: A Critical Quality Attribute

The melting point of a crystalline solid is a key physical property that provides information about its identity and purity. A pure substance typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range of this compound using a standard digital melting point apparatus (e.g., Mel-Temp).

Materials and Equipment:

-

Purified this compound (crystalline solid)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to quickly determine a rough melting range. A fresh sample should be used for the accurate determination.

-

Accurate Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point (123-127 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the slow rate and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Mixed Melting Point Determination for Identity Confirmation: To confirm the identity of a synthesized batch of this compound, a mixed melting point determination should be performed.

-

An intimate mixture of the synthesized sample and an authentic, pure sample of this compound (in approximately a 1:1 ratio) is prepared by grinding them together.

-

The melting point of this mixture is determined using the same procedure as described above.

-

If the melting point of the mixture is sharp and not depressed compared to the authentic sample, the synthesized compound is confirmed to be identical. A depression or broadening of the melting range indicates the presence of an impurity (i.e., the synthesized compound is not the same as the authentic sample).

-

Visualizing the Experimental Workflow

The logical flow of identifying an unknown solid organic compound, such as a newly synthesized batch of this compound, can be visualized. The following diagram, generated using the DOT language, outlines the key decision points in this process.

References

Spectroscopic Analysis of 2-Methyl-1-naphthoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-naphthoic acid (CAS No. 1575-96-8), a derivative of naphthalene, holds potential interest for various applications in chemical synthesis and drug development.[1] Its structural features, comprising a naphthalene core with methyl and carboxylic acid functional groups, suggest a range of spectroscopic characteristics crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Chemical Structure and Properties

-

Molecular Formula: C₁₂H₁₀O₂[1]

-

Molecular Weight: 186.21 g/mol [1]

-

IUPAC Name: 2-methylnaphthalene-1-carboxylic acid[2]

-

Synonyms: 2-Methylnaphthalene-1-carboxylic acid

Spectroscopic Data Summary

A comprehensive search for experimentally verified spectroscopic data for this compound did not yield a complete and publicly available dataset. While data for isomeric compounds such as 1-naphthoic acid and 2-naphthoic acid are accessible, specific and confirmed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the this compound isomer remains elusive in the reviewed literature.

Commercial suppliers may hold analytical data (NMR, HPLC, LC-MS) for this compound.[3] Researchers are advised to consult with suppliers or perform their own spectroscopic analysis for definitive characterization.

Based on the chemical structure, the following table outlines the expected spectroscopic characteristics.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the methyl group protons, and a downfield singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methyl group carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbon would appear at a characteristic downfield chemical shift. |

| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp absorption band around 1700 cm⁻¹ for the C=O stretching of the carbonyl group, and characteristic bands for the aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (186.21). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthalene ring. |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound would be dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse sequences would be utilized for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz (Hz) would be determined from the spectra to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample would be introduced into the mass spectrometer, often after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), would be used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

-

Data Analysis: The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

While specific, experimentally verified spectroscopic data for this compound is not widely available in the public domain, this guide provides an overview of the expected spectral characteristics and the standard methodologies for their acquisition. For researchers and professionals in drug development, direct analytical characterization of this compound is essential for unambiguous identification and quality assurance. The outlined protocols and expected data serve as a foundational guide for such analytical endeavors.

References

2-Methyl-1-naphthoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-1-naphthoic Acid in Organic Solvents

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents was found. This guide, therefore, provides a framework for researchers, including a detailed experimental protocol and theoretical considerations, to determine and understand the solubility of this compound.

Introduction

This compound (C₁₂H₁₀O₂) is a substituted aromatic carboxylic acid.[1][2][3] Its structural features, including the naphthalene core and the carboxylic acid group, make it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, crystallization, and formulation development.

Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of separation and purification processes, and is a key determinant of a drug candidate's bioavailability. This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed experimental protocol for determining solubility and a discussion of the factors that influence it.

Quantitative Solubility Data

As of the latest literature review, specific experimental data on the solubility of this compound in common organic solvents is not publicly available. The following table is provided as a template for researchers to record their own experimentally determined data, facilitating a systematic approach to solvent screening.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x₁) |

| Methanol | 298.15 | Data not available | Data not available | Data not available |

| Ethanol | 298.15 | Data not available | Data not available | Data not available |

| Isopropanol | 298.15 | Data not available | Data not available | Data not available |

| Acetone | 298.15 | Data not available | Data not available | Data not available |

| Ethyl Acetate | 298.15 | Data not available | Data not available | Data not available |

| Dichloromethane | 298.15 | Data not available | Data not available | Data not available |

| Toluene | 298.15 | Data not available | Data not available | Data not available |

| Hexane | 298.15 | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 298.15 | Data not available | Data not available | Data not available |

Experimental Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

The following protocol describes a reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a solid compound in a liquid solvent.[4][5][6]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated liquid phase is determined by evaporating the solvent and weighing the residual solid.

Apparatus and Materials

-

Isothermal shaker or magnetic stirrer with a temperature-controlled bath.

-

Analytical balance (readable to at least 0.1 mg).

-

Glass vials or flasks with airtight screw caps.

-

Calibrated thermometer.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Pre-weighed glass evaporating dishes or weighing bottles.

-

Drying oven or vacuum oven.

-

Desiccator.

-

This compound (solute).

-

High-purity organic solvents.

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed evaporating dish.

-

Gravimetric Analysis: Record the exact mass of the saturated solution transferred. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Drying to Constant Weight: Dry the sample until a constant mass is achieved. This is confirmed by cooling the dish in a desiccator and weighing it periodically until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

Calculations

-

Mass of Solute (m_solute): (Mass of dish + dried residue) - (Mass of empty dish)

-

Mass of Solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dried residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

To express solubility in other units, the density of the solvent at the experimental temperature and the molecular weight of this compound (186.21 g/mol ) are required.[1]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step workflow for the gravimetric solubility determination method.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of a solid organic acid is a complex interplay of factors related to the solute, the solvent, and the experimental conditions.

Caption: Key factors influencing the solubility of an organic acid.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. The provided protocol for the isothermal shake-flask method is a robust starting point for any research or development professional. A systematic study of its solubility across a range of organic solvents, guided by the theoretical principles outlined, will be invaluable for unlocking the full potential of this compound in chemical and pharmaceutical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-naphthoic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details a reliable synthetic route via a Grignard reaction, outlines the necessary starting materials, and provides protocols for the characterization of the final product.

Compound Overview

This compound, also known as 2-methylnaphthalene-1-carboxylic acid, is an aromatic carboxylic acid. Its structure, featuring a naphthalene core with a methyl and a carboxylic acid group at the 1 and 2 positions respectively, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1575-96-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Melting Point | 123-127 °C | [1] |

| Appearance | Solid | [1] |

Synthesis of this compound

The most effective and regioselective method for the synthesis of this compound is through the Grignard reaction of 1-bromo-2-methylnaphthalene, followed by carboxylation with carbon dioxide.

Synthesis Workflow

The overall synthetic strategy involves two main stages: the bromination of 2-methylnaphthalene to prepare the Grignard precursor, and the subsequent Grignard reaction and carboxylation to yield the target acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-methylnaphthalene

This procedure is adapted from standard bromination methods of activated aromatic compounds.

Materials:

-

2-Methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield 1-bromo-2-methylnaphthalene.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a general procedure adapted from Organic Syntheses for the formation of carboxylic acids from aryl halides.

Materials:

-

1-Bromo-2-methylnaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromo-2-methylnaphthalene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the flask containing the Grignard reagent in an ice-salt bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. An excess of dry ice should be used.

-

Continue stirring until the mixture warms to room temperature.

-

-

Work-up:

-

Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Spectroscopic Analysis Workflow

Caption: Workflow for the characterization of the final product.

Expected Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~8.1-8.3 | Doublet | 1H | Aromatic H (peri to COOH) |

| ~7.8-8.0 | Multiplet | 2H | Aromatic H |

| ~7.4-7.6 | Multiplet | 3H | Aromatic H |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | -COOH |

| ~135-140 | Aromatic C-CH₃ |

| ~130-135 | Aromatic C (quaternary) |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C-COOH |

| ~20-25 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1300 | C-O stretch |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 186 | [M]⁺ (Molecular ion) |

| 169 | [M - OH]⁺ |

| 141 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ |

Safety Information

-

1-Bromo-2-methylnaphthalene: Irritant. Handle with care, avoiding skin and eye contact.

-

Diethyl ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Magnesium turnings: Flammable solid.

-

Dry ice: Can cause severe cold burns. Handle with appropriate gloves.

-

Concentrated acids: Corrosive. Handle with appropriate personal protective equipment.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound. The two-step process, involving the bromination of 2-methylnaphthalene followed by a Grignard reaction and carboxylation, provides a clear pathway to this valuable synthetic intermediate. The guide also provides a framework for the characterization of the final product using standard spectroscopic techniques. Researchers, scientists, and drug development professionals can utilize this information to support their synthetic and developmental programs.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-naphthoic Acid via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This guide will detail the necessary precursors, experimental protocols, and expected outcomes, supported by quantitative data and procedural diagrams.

Overview of the Synthetic Strategy

The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the preparation of the Grignard reagent, 2-methyl-1-naphthylmagnesium bromide, from 1-bromo-2-methylnaphthalene. The second step is the carboxylation of this Grignard reagent using carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.

Preparation of the Starting Material: 1-Bromo-2-methylnaphthalene

The successful synthesis of this compound is contingent on the availability of the precursor, 1-bromo-2-methylnaphthalene. While various bromination methods exist, the direct bromination of 2-methylnaphthalene is a common approach.

Experimental Protocol: Bromination of 2-Methylnaphthalene

This protocol is adapted from established procedures for the bromination of naphthalene.

Materials and Reagents:

-

2-Methylnaphthalene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel, reflux condenser, and a stirrer, dissolve 2-methylnaphthalene in carbon tetrachloride.

-

Slowly add a stoichiometric amount of bromine to the solution at room temperature while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring at room temperature until the color of the bromine disappears.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 1-bromo-2-methylnaphthalene.

Table 1: Physical Properties of 1-Bromo-2-methylnaphthalene

| Property | Value |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.09 g/mol |

| Boiling Point | 296 °C (lit.) |

| Density | 1.418 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.648 (lit.) |

Grignard Reaction for the Synthesis of this compound

The core of this synthesis is the Grignard reaction, where the aryl halide is converted into a highly nucleophilic organomagnesium compound, which then reacts with carbon dioxide.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: 1-bromo-2-methylnaphthalene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF) to form 2-methyl-1-naphthylmagnesium bromide. This reaction occurs on the surface of the magnesium metal.

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt.

-

Workup: The magnesium carboxylate salt is then hydrolyzed with a strong acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylate and yield this compound.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the well-established Organic Syntheses procedure for the preparation of 1-naphthoic acid, a closely related analog.

Materials and Reagents:

-

1-Bromo-2-methylnaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (a small crystal for initiation)

-

Dry carbon dioxide (from a cylinder or dry ice)

-

Concentrated sulfuric acid

-

Sodium carbonate

-

Toluene for recrystallization

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small amount of 1-bromo-2-methylnaphthalene and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction begins (as indicated by the disappearance of the iodine color and gentle refluxing), add a solution of 1-bromo-2-methylnaphthalene in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-salt bath to approximately -5 °C.

-

Introduce a stream of dry carbon dioxide gas over the surface of the vigorously stirred solution. Alternatively, crushed dry ice can be cautiously added in small portions. Maintain the temperature below 0 °C during this exothermic addition.

-

Continue the addition of carbon dioxide until the reaction is complete (typically indicated by the cessation of the exothermic reaction).

-

-

Workup and Purification:

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated sulfuric acid.

-

Separate the ether layer. The product may be in either the ether or aqueous layer depending on the pH.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and extract the this compound with a solution of sodium carbonate.

-

Acidify the sodium carbonate extract with a strong acid (e.g., sulfuric acid) to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure this compound.

-

Table 2: Quantitative Data for the Synthesis of this compound (Adapted from a similar procedure)

| Reactant/Reagent | Molar Ratio (relative to 1-bromo-2-methylnaphthalene) | Notes |

| 1-Bromo-2-methylnaphthalene | 1.0 | Starting material. |

| Magnesium | 1.1 - 1.2 | A slight excess is used to ensure complete reaction. |

| Carbon Dioxide | Excess | Added until the reaction is complete. |

| Sulfuric Acid (for workup) | Sufficient to neutralize the reaction mixture | Added to protonate the carboxylate salt. |

| Expected Yield | 60-70% | Based on yields for similar Grignard carboxylation reactions. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvents are essential. The presence of water will quench the Grignard reagent.

-

The reaction is exothermic. Proper temperature control is crucial, especially during the formation of the Grignard reagent and the carboxylation step.

-

Handle bromine and strong acids with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The Grignard reaction provides a reliable and effective method for the synthesis of this compound. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare this important chemical intermediate for a variety of applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a good yield of the desired product.

2-Methyl-1-naphthoic Acid: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-naphthoic acid, a carboxylated derivative of 2-methylnaphthalene, is a key metabolite in the biotransformation of this common polycyclic aromatic hydrocarbon (PAH). Its presence in biological systems is primarily linked to the metabolism of 2-methylnaphthalene, making it a crucial analyte in toxicological and environmental research. While direct biological activities of this compound are not extensively documented, the broader family of naphthoic acid and naphthoquinone derivatives exhibits a wide range of pharmacological properties, suggesting the potential of this compound as a scaffold or starting material in drug discovery and as a tool for biochemical investigations. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathways, analytical methodologies, and the biological activities of its derivatives, to support its application in research.

Physicochemical and Spectroscopic Data

A solid understanding of the physical and chemical characteristics of this compound is fundamental for its application in research.

General Properties

| Property | Value | Reference |

| CAS Number | 1575-96-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 186.21 g/mol | [1][3][4][5][6][7] |

| Appearance | Solid | |

| Melting Point | 123-127 °C | |

| Synonyms | 2-Methylnaphthalene-1-carboxylic acid | [1][2][3][4][5][6][7] |

Spectroscopic Data (Reference Spectra for Related Compounds)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of 2-Naphthoic acid (CDCl₃): Chemical shifts (δ) for the aromatic protons are typically observed in the range of 7.5-8.5 ppm, with the carboxylic acid proton appearing as a broad singlet further downfield.[8]

-

¹³C NMR of 2-Naphthoic acid (CDCl₃): The spectrum would show signals for the aromatic carbons between 125-135 ppm and a characteristic signal for the carboxyl carbon around 170-180 ppm.[9]

-

¹H NMR of Methyl 1-naphthoate (CDCl₃): Aromatic protons are observed in the 7.4-8.9 ppm range, and the methyl ester protons appear as a singlet around 4.0 ppm.[10]

-

¹³C NMR of Methyl 1-naphthoate (CDCl₃): Aromatic carbons resonate between 124-134 ppm, the ester carbonyl carbon is around 168 ppm, and the methoxy carbon is near 52 ppm.[11]

2.2.2. Mass Spectrometry (MS)

The electron ionization mass spectrum of the methyl ester of 2-naphthoic acid shows a molecular ion peak (M⁺) at m/z 186, corresponding to its molecular weight.[12]

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a carboxylic acid like this compound is expected to show a broad O-H stretching band from the carboxyl group around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Biochemical Relevance and Metabolism

The primary biochemical significance of this compound lies in its role as a metabolite of 2-methylnaphthalene. Understanding its formation is critical for toxicology and environmental monitoring studies.

Aerobic Metabolism of 2-Methylnaphthalene

In aerobic organisms, the metabolism of 2-methylnaphthalene can proceed via two main pathways: oxidation of the aromatic ring or oxidation of the methyl group. The latter pathway leads to the formation of this compound.[13] This transformation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14]

Anaerobic Degradation of 2-Methylnaphthalene

Under anaerobic conditions, such as in contaminated sediments, the degradation of 2-methylnaphthalene proceeds through a different mechanism. One proposed pathway involves the addition of fumarate to the methyl group, a process analogous to the anaerobic degradation of toluene. This ultimately leads to the formation of 2-naphthoic acid, which is a central intermediate.[15][16]

Potential Research Applications Based on Derivatives

While direct bioactivity data for this compound is limited, its structural similarity to other biologically active naphthoic acid derivatives suggests several avenues for research.

Antimicrobial and Antifungal Activity

Derivatives of naphthoic acid and naphthoquinones have demonstrated significant activity against a variety of bacterial and fungal pathogens.[17]

| Compound Class | Organism | Activity (MIC) | Reference |

| Halogenated Naphthoquinones | Candida albicans | 6.25 µg/mL | [17] |

| Amino-1,4-naphthoquinones | Candida albicans | 6.26 µg/mL | [17] |

| Plumbagin (a natural naphthoquinone) | Candida albicans | 0.78 µg/mL | [17] |

Anticancer and Cytotoxic Activity

Naphthoquinone derivatives are well-known for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS) and induction of apoptosis.[3][18]

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Naphthoquinone Derivative 3 | IGROV-1 (ovarian carcinoma) | 7.54 µM | [19] |

| Naphthoquinone Derivative 14 | MCF-7 (breast cancer) | 15 µM | [20] |

Receptor Modulation

Derivatives of 2-naphthoic acid have been investigated as modulators of important receptors in the central nervous system and the immune system.

-

N-Methyl-D-aspartate (NMDA) Receptor: Certain 2-naphthoic acid derivatives act as non-competitive inhibitors of NMDA receptors.[21]

-

P2Y₁₄ Receptor: 4-phenyl-2-naphthoic acid derivatives are potent and selective antagonists of the P2Y₁₄ receptor, a target for inflammatory and metabolic diseases.[12]

Experimental Protocols

The following protocols are examples of methodologies that can be adapted for the study of this compound and its derivatives.

General Workflow for Bioactivity Screening

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]

-

Preparation of Stock Solution: Dissolve the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Analysis in Biological Samples (Urine)

This protocol outlines the general steps for the determination of this compound in urine, a key procedure in biomonitoring studies of 2-methylnaphthalene exposure.[22][23]

-

Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C or below until analysis.

-

Enzymatic Hydrolysis: Since metabolites are often excreted as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is necessary. Thaw the urine sample, add a buffer (e.g., acetate buffer, pH 5.0), and a mixture of β-glucuronidase and arylsulfatase enzymes. Incubate at 37°C for several hours.

-

Solid-Phase Extraction (SPE): This step is for sample cleanup and concentration.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with an organic solvent (e.g., methanol or ethyl acetate).

-

-

Derivatization (for GC-MS): To improve volatility for gas chromatography, the carboxylic acid group can be derivatized. Evaporate the eluate to dryness and react with a derivatizing agent (e.g., BSTFA to form a trimethylsilyl ester).

-

Instrumental Analysis: Analyze the prepared sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[24]

Synthesis

A detailed protocol for the synthesis of 2-naphthoic acid derivatives can be found in the chemical literature. A common approach involves the Suzuki-Miyaura coupling of a brominated aromatic compound with a suitable boronic acid derivative.[25]

Conclusion

This compound is a significant biomarker for exposure to 2-methylnaphthalene. While its intrinsic biological activity is an area requiring further investigation, the diverse and potent activities of related naphthoic acid and naphthoquinone derivatives highlight the potential of this compound as a valuable scaffold for the development of new therapeutic agents. The information and protocols provided in this guide are intended to facilitate further research into the biochemical roles and potential applications of this compound and its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 6. 1-Naphthoic acid(86-55-5) 1H NMR [m.chemicalbook.com]

- 7. This compound | 1575-96-8 [chemicalbook.com]

- 8. 2-Naphthoic acid(93-09-4) 1H NMR [m.chemicalbook.com]

- 9. 2-Naphthoic acid(93-09-4) 13C NMR spectrum [chemicalbook.com]

- 10. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 1H NMR spectrum [chemicalbook.com]

- 11. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Naphthalenecarboxylic acid, methyl ester [webbook.nist.gov]

- 13. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Antitumor activity of synthetic naphthoquinone derivatives (review) | Golovina | Drug development & registration [pharmjournal.ru]

- 19. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 20. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 23. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound | SIELC Technologies [sielc.com]

- 25. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-1-naphthoic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Methyl-1-naphthoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be a starting point for researchers and should be fully validated for its intended use.

Introduction

This compound is a chemical compound of interest in various fields, including organic synthesis and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This protocol outlines the preparation of solutions, instrument parameters, and the analytical procedure.

2.1. Materials and Reagents

-

This compound reference standard (Purity ≥ 97%)

-

1-Naphthoic acid (Internal Standard, Purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Formic acid (Analytical grade)

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Solvent delivery pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in water (pH adjusted to ~2.5) |

| Gradient | Isocratic elution with 60:40 (v/v) Acetonitrile:0.1% Phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 10 minutes |

2.4. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Naphthoic acid and dissolve it in 100 mL of methanol.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each working standard.

-

Sample Preparation: The sample preparation will depend on the matrix. For solid formulations, a known weight of the sample can be dissolved in a suitable solvent, filtered, and then diluted with the mobile phase.[4] For liquid formulations, direct dilution with the mobile phase may be sufficient.[4] An appropriate amount of the internal standard should be added to each sample.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines or other relevant regulatory standards.[2] The validation should include the following parameters:

3.1. System Suitability

Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The parameters to be checked include theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak areas.

3.2. Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

3.3. Accuracy

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The analysis is performed at a minimum of three concentration levels.

3.4. Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple injections of the same sample on the same day, while intermediate precision is assessed on different days.[1]

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3]

Data Presentation

The quantitative data obtained from method validation should be summarized in tables for easy comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Theoretical Plates | > 2000 | 5500 |

| Tailing Factor | ≤ 2.0 | 1.2 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | |

| - Repeatability | < 1.0% |

| - Intermediate Precision | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

References

Application Notes: Utilizing 2-Methyl-1-naphthoic Acid in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-naphthoic acid (2-M-1-NA) is a small molecule of interest in biochemical and pharmacological research.[1][2][3] While its direct applications in proteomics are an emerging area, its structural similarity to other bioactive naphthoic acid derivatives suggests significant potential for elucidating complex biological processes.[4][5][6] Proteomics, the large-scale study of proteins, offers powerful tools to identify the cellular targets of small molecules, understand their mechanisms of action, and uncover potential off-target effects, which are critical steps in drug discovery.[7][8][9]

This document provides detailed protocols for two key proteomics applications using 2-M-1-NA as a model compound. We will hypothesize that 2-M-1-NA is an inhibitor of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of cellular responses to low oxygen and a key target in cancer therapy.[10][11][12] These protocols are based on established and widely used proteomics workflows.[13][14]

Applications:

-

Target Identification and Engagement: Utilizing a chemical proteomics approach to identify the direct binding partners of 2-M-1-NA in a complex cellular proteome.[8][15][16]

-

Mechanism of Action Studies: Employing quantitative proteomics to analyze global changes in protein expression and phosphorylation to map the downstream signaling effects of 2-M-1-NA.[17][18]

Application 1: Target Identification via Chemical Proteomics

Chemical proteomics is a powerful strategy to identify the direct cellular targets of a small molecule.[9][13][19] This protocol outlines an affinity-based protein profiling (ABPP) approach where a modified version of 2-M-1-NA is used as a "bait" to capture its interacting proteins.[8]

Experimental Workflow: Affinity-Based Target Identification

The workflow involves synthesizing a chemical probe based on 2-M-1-NA, using this probe to capture target proteins from a cell lysate, and identifying the captured proteins by mass spectrometry.[7]

Protocol: Affinity Pulldown Coupled with Mass Spectrometry

Objective: To identify proteins that directly bind to 2-M-1-NA from a cancer cell lysate.

Materials:

-

Alkyne-tagged 2-M-1-NA probe (custom synthesis)

-

Azide-functionalized magnetic beads

-

Copper(II) sulfate, TBTA, Sodium Ascorbate (for Click Chemistry)

-

Cancer cell line (e.g., HeLa or HCT116) cultured under hypoxic conditions (1% O₂)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors

-

Wash Buffer: Lysis buffer with 0.1% NP-40

-

Ammonium Bicarbonate (50 mM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Methodology:

-

Probe Immobilization:

-

Resuspend azide-functionalized beads in PBS.

-

Add the alkyne-tagged 2-M-1-NA probe, copper(II) sulfate, TBTA ligand, and freshly prepared sodium ascorbate.

-

Incubate for 2 hours at room temperature with gentle rotation to couple the probe to the beads via click chemistry.

-

Wash the beads extensively with PBS to remove unreacted reagents.

-

-

Cell Lysis:

-

Harvest cells cultured under hypoxia and wash with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Target Capture:

-

Dilute the cell lysate to 1 mg/mL with Lysis Buffer.

-

Experimental Sample: Add 1 mg of lysate to the 2-M-1-NA-coupled beads.

-

Control Sample (Competition): Pre-incubate 1 mg of lysate with a 100-fold molar excess of free, untagged 2-M-1-NA for 1 hour before adding to the probe-coupled beads.

-

Incubate all samples for 2-4 hours at 4°C with rotation.

-

-

Washing and Protein Digestion:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 5 times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

-

Reduce proteins by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteines by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Perform on-bead digestion by adding trypsin (1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the supernatant containing the digested peptides from the beads.

-

Acidify the peptides with formic acid.

-

Analyze the peptide mixture using a standard data-dependent acquisition method on an LC-MS/MS system.

-

Data Presentation: Hypothetical Target Identification Results

The primary readout is the relative abundance of proteins identified in the experimental pulldown compared to the competition control. A successful experiment would show significant enrichment of the target protein(s).

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe / Competition) | Function |

| Q16665 | HIF1A | Hypoxia-inducible factor 1-alpha | 25.6 | Master transcriptional regulator of the hypoxic response.[20] |

| Q13485 | ARNT | Aryl hydrocarbon receptor nuclear translocator | 18.2 | Dimerization partner of HIF-1α.[20] |

| Q99814 | EGLN1 | Egl nine homolog 1 (PHD2) | 12.5 | Prolyl hydroxylase that targets HIF-1α for degradation.[11] |

| P10412 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.8 | Chaperone protein involved in HIF-1α stability. |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.2 | Non-specific binder / Off-target. |